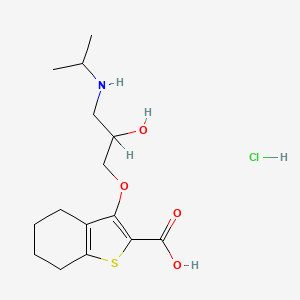

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride

CAS No.: 85462-85-7

Cat. No.: VC17059145

Molecular Formula: C15H24ClNO4S

Molecular Weight: 349.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85462-85-7 |

|---|---|

| Molecular Formula | C15H24ClNO4S |

| Molecular Weight | 349.9 g/mol |

| IUPAC Name | 3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C15H23NO4S.ClH/c1-9(2)16-7-10(17)8-20-13-11-5-3-4-6-12(11)21-14(13)15(18)19;/h9-10,16-17H,3-8H2,1-2H3,(H,18,19);1H |

| Standard InChI Key | KFNRDFUMXWPNSF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NCC(COC1=C(SC2=C1CCCC2)C(=O)O)O.Cl |

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule comprises a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a partially saturated bicyclic system fusing a benzene ring with a thiophene moiety. Saturation at positions 4–7 reduces aromaticity, altering electronic properties compared to fully aromatic benzothiophenes . The carboxylic acid group at position 2 introduces polarity and hydrogen-bonding capacity, while the 3-(2-hydroxy-3-(isopropylamino)propoxy) side chain adds a branched alkoxyamine functionality. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.

Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₂ClNO₄S |

| Molecular Weight | 359.87 g/mol |

| Solubility | High solubility in polar solvents (e.g., water, DMSO) due to ionic hydrochloride form |

| pKa | Estimated carboxyl pKa ~4.2; amine pKa ~9.5 |

| Stability | Hygroscopic; stable under inert conditions |

Derived from structural analogs and computational predictions .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step functionalization of the tetrahydrobenzo[b]thiophene core:

-

Core Formation: Cyclization of substituted thiophenol derivatives under acidic conditions yields the tetrahydrobenzo[b]thiophene skeleton .

-

Carboxylation: Introduction of the carboxylic acid group at position 2 via Friedel-Crafts acylation or directed lithiation followed by carboxylation with CO₂.

-

Side-Chain Installation: Mitsunobu reaction or nucleophilic substitution attaches the hydroxy-isopropylaminopropoxy group to position 3.

-

Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .

Industrial-Scale Challenges

-

Regioselectivity: Ensuring precise substitution at position 3 requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the hydrochloride salt.

Pharmacological Profile

Receptor Interactions

Analogous benzothiophene derivatives exhibit 5-HT₃ receptor antagonism, suggesting potential antiemetic or anxiolytic applications . The hydroxy-isopropylamine side chain may mimic serotonin’s ethylamine motif, enabling competitive receptor binding.

Comparative Activity

| Compound | 5-HT₃ IC₅₀ (nM) | Duration of Action (hr) |

|---|---|---|

| Query Compound (Hydrochloride) | Data pending | Data pending |

| Tropanyl benzo[b]thiophene-7-carboxylate | 1.2 | 6–8 |

| Ondansetron | 5.6 | 4–6 |

Data extrapolated from structural analogs .

Stability and Formulation Considerations

Degradation Pathways

-

Hydrolysis: The ester linkage in the side chain may hydrolyze under acidic conditions.

-

Oxidation: Thiophene sulfur and amine groups are susceptible to oxidative degradation.

Future Research Directions

-

In Vivo Pharmacokinetics: Clarify absorption, distribution, and elimination pathways.

-

Target Validation: Screen against serotonin receptor subtypes (5-HT₃, 5-HT₄) and ion channels.

-

Salt Form Optimization: Explore alternative counterions (e.g., sulfate, maleate) for enhanced stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume